(2E)-3-(1,3-Benzoxazol-2-yl)acrylic Acid: Structural Dynamics, Synthesis, and Application in Targeted Covalent Inhibitors
(2E)-3-(1,3-Benzoxazol-2-yl)acrylic Acid: Structural Dynamics, Synthesis, and Application in Targeted Covalent Inhibitors
Executive Summary
The chemical entity (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid (SMILES: O=C(O)/C=C/c1nc2ccccc2o1) represents a privileged scaffold at the intersection of synthetic organic chemistry and rational drug design. Characterized by a heteroaromatic benzoxazole ring conjugated to an
This technical guide deconstructs the structural logic of the compound, details field-proven synthetic methodologies, and outlines its critical role in modern chemoproteomics and drug development.
Structural and Electronic Profiling
The pharmacological and chemical utility of (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid is entirely dictated by its structural topology:
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The Benzoxazole Core: Acting as a potent electron-withdrawing group (EWG), the 1,3-benzoxazole ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent alkene. This heteroaromatic system increases the electrophilicity of the
-carbon compared to standard acrylamides[2]. -
The Acrylic Acid Moiety: The
-unsaturated carbonyl system functions as a classic Michael acceptor. The terminal carboxylic acid provides a synthetic handle for downstream functionalization (e.g., amide coupling) while enhancing aqueous solubility. -
The (2E) Stereochemistry: The trans configuration is thermodynamically favored and essential for function. It ensures a planar geometry, allowing for maximum orbital overlap and extended
-conjugation across the entire molecule. This planarity is critical for fitting into narrow enzymatic binding pockets (such as those in cysteine proteases or kinases) prior to covalent bond formation[1].
Synthetic Methodology: The Knoevenagel-Doebner Route
To synthesize the (2E)-isomer with high stereoselectivity, the Knoevenagel condensation modified by Doebner is the industry standard.
Causality in Experimental Design
Reacting 1,3-benzoxazole-2-carbaldehyde with malonic acid requires a dual-base system. Piperidine is used in catalytic amounts because it forms a highly electrophilic iminium ion intermediate with the aldehyde, significantly accelerating the nucleophilic attack by the enol form of malonic acid. Pyridine serves as both the solvent and a weak base to deprotonate the malonic acid. The subsequent thermal decarboxylation is driven by entropy (release of CO
Self-Validating Protocol: Synthesis of (2E)-3-(1,3-Benzoxazol-2-yl)acrylic acid
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Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 1,3-benzoxazole-2-carbaldehyde (10.0 mmol) and malonic acid (12.0 mmol) in anhydrous pyridine (15 mL).
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Catalysis: Add piperidine (0.5 mmol, 5 mol%) dropwise.
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Reaction: Heat the mixture to 90°C under an inert nitrogen atmosphere.
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In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The active evolution of CO
bubbles serves as a visual validation of the decarboxylation step. Continue heating until gas evolution ceases (typically 3–4 hours). -
Workup: Cool the mixture to room temperature and pour it into crushed ice containing 1M HCl to precipitate the product and neutralize the pyridine.
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Purification & Final Validation: Filter the crude solid and recrystallize from ethanol. Validate the (2E) geometry via
H NMR: the vinylic protons should appear as two doublets with a coupling constant ( ) of 15.5–16.0 Hz, definitively confirming the trans configuration.
Fig 1: Knoevenagel-Doebner synthetic workflow and decarboxylation pathway.
Application in Rational Drug Design: The Covalent Warhead Paradigm
Historically, Targeted Covalent Inhibitors (TCIs) have relied heavily on simple acrylamides to target nucleophilic cysteines. However, acrylamides often lack the intrinsic reactivity required for less nucleophilic or sterically hindered cysteines.
By utilizing the benzoxazol-2-yl acrylic acid scaffold, researchers can deploy a "tunable" electrophilic warhead[2]. The electron-withdrawing capacity of the benzoxazole ring accelerates the thia-Michael addition of target cysteines (e.g., in ubiquitin-specific protease 7 (USP7) or various cathepsins)[1].
Fig 2: Mechanism of targeted covalent inhibition via thia-Michael addition.
Glutathione (GSH) Reactivity Profiling
To successfully deploy this compound as a warhead, its intrinsic electrophilicity must be quantified. We use a Glutathione (GSH) reactivity assay as a surrogate for protein cysteines.
Causality in Assay Design
The assay utilizes a 9:1 mixture of PBS (pH 7.4) and DMSO. The DMSO is strictly required to solubilize the hydrophobic benzoxazole core, while the PBS buffer ensures the thiol group of GSH remains partially in its reactive thiolate form, accurately mimicking physiological intracellular conditions.
Self-Validating Protocol: GSH Half-Life Determination
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Preparation: Prepare a 10 mM stock of (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid in anhydrous DMSO. Prepare a 100 mM solution of GSH in PBS (pH 7.4).
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Incubation: In an LC-MS vial, combine the reagents to achieve a final concentration of 1 mM compound and 10 mM GSH in a 9:1 PBS/DMSO solvent system.
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Kinetic Monitoring: Incubate at 37°C. Inject samples into a UPLC-MS system every 30 minutes for 24 hours.
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Validation & Analysis: The formation of the covalent adduct is validated by the appearance of a mass peak corresponding to [M + GSH + H]
. Plot the depletion of the parent compound's Area Under the Curve (AUC) over time to calculate the pseudo-first-order half-life ( ).
Quantitative Data: Warhead Reactivity Comparison
| Warhead Type | Representative Scaffold | GSH | Primary Target Class |
| Standard Acrylamide | Afatinib / Ibrutinib analogs | > 24 h | Kinases (EGFR, BTK) |
| Benzoxazol-2-yl acrylic acid | (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid | 2.5 - 4.0 h | Cysteine Proteases, USP7 |
| Chloroacetamide | GPX4 Inhibitors (e.g., ML162) | < 1 h | GPX4 |
Data synthesized from comparative electrophilic profiling studies[1][2].
Downstream Functionalization & Therapeutic Utility
Beyond covalent inhibition, the carboxylic acid moiety of (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid is a prime candidate for derivatization:
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Amide Libraries: Condensation with various aliphatic and aromatic amines (using coupling reagents like HATU or via acyl chloride formation with POCl
) yields amides that have been documented to possess hypnotic, anticonvulsant, analgesic, and anti-inflammatory properties[3]. -
PPAR
Agonists: The benzoxazole framework is a critical structural motif in metabolic therapeutics. Derivatives and structural analogs of this scaffold are utilized in the synthesis of complex lipid-lowering agents, such as the highly selective PPAR modulator Pemafibrate[4]. -
Materials Science: Esterification of the acrylic acid moiety with specific indole derivatives yields monomers that can be polymerized into photoconducting non-linear optical (NLO) materials, demonstrating the scaffold's utility beyond biological systems[5].
References
1.[5] Synthesis and characterization of photoconducting non-linear optical polymers containing indole-benzoxazole moiety, instras.com, 5 2.[3] Supplement To Current Science, archive.org, 3 3.[4] MEDICINAL PRODUCT - European Patent Office - EP 3903780 A1 - EPO, epo.org, 4 4.[1] Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update, researchgate.net, 1 5.[2] Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis - PMC, nih.gov, 2
